molecular formula C18H30O2 B8294174 4-(3,5-Di-t-butyl-4-hydroxyphenyl) butane-2-ol

4-(3,5-Di-t-butyl-4-hydroxyphenyl) butane-2-ol

Cat. No. B8294174
M. Wt: 278.4 g/mol
InChI Key: BWCNGTZERRHPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04132702

Procedure details

If, in Example 1, the 3-(3,5-di-tert.butyl-4-hydroxyphenyl)-2,2-dimethylpropionaldehyde is replaced by an equivalent quantity of methyl-(3,5-di-tert.butyl-4-hydroxyphenylethyl)-ketone, an otherwise identical procedure gives 4-(3,5-di-tert.butyl-4-hydroxyphenyl)-2-butanol of melting point 70° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C1C=C(CC(C)(C)C=O)C=C(C(C)(C)C)C=1O)(C)(C)C.[CH3:22][C:23]([CH2:25][CH2:26][C:27]1[CH:32]=[C:31]([C:33]([CH3:36])([CH3:35])[CH3:34])[C:30]([OH:37])=[C:29]([C:38]([CH3:41])([CH3:40])[CH3:39])[CH:28]=1)=[O:24]>>[C:33]([C:31]1[CH:32]=[C:27]([CH2:26][CH2:25][CH:23]([OH:24])[CH3:22])[CH:28]=[C:29]([C:38]([CH3:40])([CH3:39])[CH3:41])[C:30]=1[OH:37])([CH3:36])([CH3:34])[CH3:35]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CC(C=O)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.